![molecular formula C20H15N3O2S B2706854 (E)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(thiophen-2-yl)acrylamide CAS No. 2035021-75-9](/img/structure/B2706854.png)

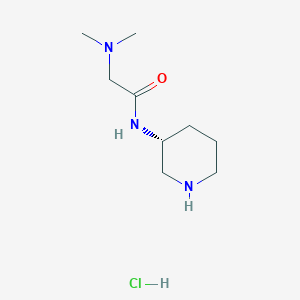

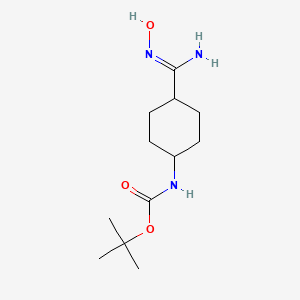

(E)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(thiophen-2-yl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(thiophen-2-yl)acrylamide is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using several methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been studied extensively.

Aplicaciones Científicas De Investigación

Dye Synthesis and Application

Research by Barni et al. (1985) on derivatives of oxazolo[4,5-b]pyridine, similar in structure to the specified compound, highlighted their application in creating monoazo dyes suitable for polyamide fabrics and cationic dyes for acrylic fibers, examining their color properties through tristimulus colorimetry (Barni et al., 1985).

Antimicrobial Activities

A study by Mabkhot et al. (2016) synthesized thiophene-based heterocycles, including structures similar to the compound , demonstrating potential as antimicrobial agents against various pathogens. Some compounds showed higher activity than standard drugs against specific fungi (Mabkhot et al., 2016).

Insecticidal Agents

Soliman et al. (2020) focused on the synthesis of biologically active heterocyclic compounds incorporating thiophene and acrylamide, similar to the requested compound, for use as insecticidal agents against the cotton leafworm. The study provided insights into the toxicological and biochemical impacts of these compounds (Soliman et al., 2020).

Anti-inflammatory Activity

Amr et al. (2007) explored the anti-inflammatory activity of heterocyclic systems fused to a thiophene moiety, including pyridines and oxazinones, using citrazinic acid as a synthon. The pharmacological screening indicated good anti-inflammatory activity for many of these compounds (Amr et al., 2007).

Antioxidant Properties

Chernov'yants et al. (2016) investigated the antioxidant activity of thioamides, derivatives of heteroaromatic compounds such as pyridine, highlighting methods for evaluating antioxidant activity. These compounds participate in intercepting free radicals, suggesting potential for antioxidant applications (Chernov'yants et al., 2016).

Analgesic and Antiparkinsonian Activities

Amr et al. (2008) reported on substituted pyridine derivatives, indicating that many compounds exhibited analgesic and antiparkinsonian activities, suggesting potential therapeutic applications in pain management and Parkinson's disease treatment (Amr et al., 2008).

Carrier for Active Compounds

Helaly et al. (2014) developed a polymeric material as a carrier for active compounds, such as anticancer drugs, based on maize starch and cellulose acetate. This slow-release system, characterized by Fourier transform spectroscopy, highlights the potential for targeted and sustained drug delivery applications (Helaly et al., 2014).

Propiedades

IUPAC Name |

(E)-N-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)-3-thiophen-2-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O2S/c1-13-16(22-18(24)10-9-15-8-5-11-26-15)12-17-20(21-13)25-19(23-17)14-6-3-2-4-7-14/h2-12H,1H3,(H,22,24)/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHKAKWAOCVIENH-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)C=CC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)/C=C/C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,5S)-7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-one](/img/structure/B2706773.png)

![2-[(4-chlorophenyl)sulfonylamino]ethyl N-(3,4-dichlorophenyl)carbamate](/img/structure/B2706774.png)

![2-Chloro-N-[2-(3,6-dihydro-2H-pyran-4-yl)-2-methylpropyl]acetamide](/img/structure/B2706780.png)

![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-methoxyethanone](/img/structure/B2706783.png)

![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-chloro-7-methyl-2H-chromen-2-one](/img/structure/B2706784.png)

![3-(Aminomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid;dihydrochloride](/img/structure/B2706791.png)